Tetrabromophenolphthalein
Description
Historical Context and Evolution of Research on TBP
The development of Tetrabromophenolphthalein (B75775) is intrinsically linked to the broader history of phthalein dyes and advancements in halogenation chemistry. sprinpub.com Research into phthalein compounds expanded significantly after the initial synthesis of phenolphthalein (B1677637), leading to the creation of numerous derivatives with tailored properties.
The synthesis of TBP emerged from efforts to modify phenolphthalein to enhance its chemical characteristics. Early synthesis methods involved the bromination of phenolphthalein. One foundational approach utilized sodium hypobromite (B1234621) to introduce bromine atoms onto the phenolphthalein structure. google.com These initial methods, however, were often challenging, presenting issues such as low product yields, sometimes as low as 25%, and the need for extensive purification of the crude product. dtic.mil
A significant step forward in its preparation was the development of an improved synthesis protocol using a sodium hypobromite solution under controlled, low-temperature conditions (below 10°C). google.com This method involved the careful neutralization of the reaction mixture to precipitate the TBP, followed by purification steps to achieve the final product. google.com This more reproducible method facilitated the scalable production of TBP, paving the way for its broader adoption in various research and analytical applications.
Early research also explored the applications of its derivatives. For instance, in the 1920s, the sodium salt of this compound was used in early experiments for cholecystography, a medical imaging technique to visualize the gallbladder, based on the principle that phenolphthalein compounds were excreted by the liver into the bile. ajronline.org Over time, research has evolved from fundamental synthesis and characterization to exploring its utility in sophisticated analytical techniques and material science.
Significance and Scope of TBP in Contemporary Chemical Sciences
The significance of this compound in modern chemistry lies in its distinct properties, which are an improvement upon its parent compound, phenolphthalein. The introduction of four bromine atoms to the molecule enhances its acidity and lipophilicity. This structural modification is crucial for its primary role as a sensitive pH indicator and a colorimetric reagent.
TBP is particularly valued in analytical chemistry for titrations in non-aqueous systems. nist.gov It provides a distinct color change, typically from yellow in acidic to neutral media to blue or violet in alkaline conditions, making it an effective endpoint indicator. chemimpex.com Its ethyl ester derivative, this compound ethyl ester (TBPE), is especially prominent. TBPE is used as a chromoionophore in ion-selective optical sensors and for the spectrophotometric determination of various compounds, including alkaloids and cationic surfactants. researchgate.net
The compound's ability to interact with proteins, specifically albumin, has opened up significant applications in biochemical and clinical diagnostics. ontosight.ai The TBPE assay was developed as a cost-effective and sensitive colorimetric method for quantifying urinary albumin, a key biomarker for early-stage kidney damage. scispace.com This application is critical for developing point-of-care diagnostic devices. scispace.com The interaction involves the formation of a complex between TBPE and albumin, resulting in a measurable color change. ontosight.aiscispace.com
The scope of TBP's application extends to materials science, where it has been investigated as a flame retardant additive in polymers. chemimpex.com Furthermore, its potassium salt is used in various biological assays, including ELISA, for protein quantification.
| Property | Data |
| Common Name | This compound |
| Synonyms | 3,3',5,5'-Tetrabromophenolphthalein |
| Parent Compound | Phenolphthalein |
| Appearance | Varies by salt form (e.g., brick-red solid for ethyl ester) nist.gov |
| Key Feature | pH-dependent chromogenic properties |
Overview of Key Research Domains for TBP
The unique characteristics of this compound have established its utility across several key research domains.
Analytical Chemistry: This remains the primary field for TBP application. It is widely used as a pH indicator in acid-base titrations, particularly in aprotic (non-aqueous) solvents where conventional indicators may not be effective. nist.govchemimpex.com Its derivatives are crucial reagents in spectrophotometry and colorimetric analysis for the quantification of various substances. For example, this compound ethyl ester (TBPE) is used in ion-pair extraction titrations to determine the concentration of cationic surfactants in environmental and commercial samples. researchgate.net
Medical and Clinical Diagnostics: TBP derivatives have been successfully applied in the development of diagnostic assays. The most notable is the TBPE-based colorimetric assay for measuring microalbuminuria (low levels of albumin in the urine). scispace.com This assay is valued for its sensitivity and potential for integration into low-cost, point-of-care devices for monitoring kidney function. scispace.com Research has also explored the use of the this compound-albumin complex in studies related to liver function. ontosight.ai
Materials Science and Sensor Technology: The chromogenic and chemical properties of TBP make it a suitable component for chemical sensors. TBPE is used as a chromoionophore in plasticized polymer membranes for optical sensing of ions. The principle relies on the change in color of the membrane as the indicator interacts with the target analyte. Additionally, TBP has been identified as a potential flame retardant for polymers, contributing to the development of fire-resistant materials. chemimpex.com
Environmental Science: In environmental monitoring, TBP-based methods are employed for the detection of contaminants. Its ability to form colored complexes with certain metal ions makes it a useful reagent for their detection in water samples. chemimpex.com Similarly, its application in titrating cationic surfactants is relevant for assessing water quality and the environmental impact of detergents. researchgate.net
| Research Domain | Specific Application of this compound (TBP) |
| Analytical Chemistry | pH indicator for non-aqueous titrations; Colorimetric reagent for detecting organic bases and cationic surfactants. nist.govresearchgate.net |
| Medical Diagnostics | Reagent in colorimetric assays for urinary albumin quantification (kidney function). scispace.com |
| Materials Science | Chromoionophore in optical sensor membranes; Flame retardant additive in polymers. chemimpex.com |
| Environmental Science | Detection of heavy metal ions and quantification of surfactants in water samples. chemimpex.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGVMYQZVQHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058801 | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
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Molecular Weight |
633.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-62-0, 1301-20-8 | |
| Record name | Tetrabromophenolphthalein | |
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| Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |
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| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv. | |
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| Record name | Tetrabromophenolphthalein | |
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| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
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| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
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| Record name | 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide | |
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| Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |
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| Record name | TETRABROMOPHENOLPHTHALEIN | |
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Synthetic Methodologies and Chemical Transformations of Tetrabromophenolphthalein
Advanced Synthetic Strategies for TBP and its Derivatives
Early synthetic methods for TBP derivatives were often plagued by low yields, sometimes as low as 25%, and the use of hazardous reagents. A significant advancement came with the development of a synthesis protocol based on sodium hypobromite (B1234621), which enhanced both the yield and the reproducibility of the process. This method involves carefully controlled sequential bromination steps conducted at temperatures below 10°C, followed by neutralization and recrystallization to purify the product.
Table 1: Comparison of Original vs. Modified Synthesis Yields for TBPE
| Synthesis Step | Original Method Yield (Davis and Schuhmann, 1947) | Modified Chinese Method Yield |
|---|---|---|
| Reduction | 77% | 96–100% |
| Esterification | 82.5% | 93.5% |
| Bromination | 84% | 84% |
| Oxidation | 55% | 85% |
| Overall Yield | ~25% | 55–70% |
Further refinements in process control, such as the incremental addition of bromine at low temperatures (0–5°C), are critical for preventing over-bromination and the formation of byproducts.
Catalysis plays a pivotal role in enhancing the efficiency of TBP and TBPE synthesis. In the initial reduction step of phenolphthalein (B1677637) to phenolphthalin (B1214455), catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid has been employed, achieving yields of 96–100%.
For the esterification step, a significant improvement involves the use of an acid catalyst. While early methods used dry hydrogen chloride gas, a hazardous reagent, more recent approaches utilize solid acid catalysts. The use of p-toluenesulfonic acid (PTSA) as a catalyst can reduce the esterification time to 24 hours while achieving a high yield of 95%, and importantly, avoids the use of HCl gas.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and potential for automation. uj.edu.pl The application of flow synthesis to the production of TBPE has demonstrated significant improvements in efficiency. Microreactor systems, for example, can enhance heat dissipation during the exothermic bromination step, leading to higher yields and production rates. Recent studies have highlighted the use of flow analysis methods with TBPE for detecting bioactive compounds, underscoring its utility in analytical applications.
Table 2: Comparison of Batch vs. Flow Synthesis for TBPE Production
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Yield | 45–47% | 50–55% |
| Reaction Time | 96 hours | 8 hours |
| Bromine Utilization | 65% | 88% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
The development of automated flow synthesis platforms is a growing area of interest for the production of active pharmaceutical ingredients (APIs) and their derivatives, suggesting a potential future direction for the synthesis of TBP-based compounds for various applications. researchgate.net
Chemical Reactivity and Derivatization of TBP
The structure of tetrabromophenolphthalein (B75775), with its phenolic hydroxyl groups and the lactone ring of the phthalein moiety, offers multiple sites for chemical modification. This allows for the synthesis of a diverse range of functional derivatives.
The phenolic hydroxyl groups and the aromatic rings of the phenolphthalein skeleton are key sites for functionalization. For instance, polymerizable phenolphthalein derivatives have been synthesized through electrophilic aromatic substitution, leading to materials with pH-sensitive color-changing properties. researchgate.net One approach involves creating an acrylamide-functionalized phenolphthalein that can be copolymerized with other monomers. researchgate.net
Furthermore, the synthesis of a phenolphthalein azide (B81097) derivative has been reported, which can be used in "click chemistry" reactions, such as cycloadditions with alkyne-functionalized polymers like polyethylene (B3416737) glycol (PEG). beilstein-journals.org This method allows for the covalent attachment of the phenolphthalein unit as an end group on a polymer chain. beilstein-journals.org The resulting polymer-phenolphthalein conjugate can form stable inclusion complexes with cyclodextrins, opening possibilities for the creation of supramolecular structures like star-shaped polymers. beilstein-journals.org
The bromine atoms on the TBP structure also present opportunities for substitution reactions, allowing for the introduction of other functional groups. Additionally, the lactone ring of the phthalein moiety is central to its function as a pH indicator and can be involved in complex formation. For example, switchable organic microporous networks have been created by the Sonogashira coupling of this compound with 1,4-diethynylenebenzene. acs.org In these materials, the reversible opening and closing of the lactone ring in response to pH changes alters the porosity of the network. acs.org
Esterification Reactions and Derivatives (e.g., this compound Ethyl Ester)
The synthesis of this compound ethyl ester is a significant chemical transformation, leading to a derivative with altered properties and applications. The process typically involves the esterification of this compound, though multi-step syntheses starting from phenolphthalein are also well-documented.
One established method for producing the ethyl ester derivative begins with phenolphthalein, which undergoes a four-step process: reduction, esterification, bromination, and oxidation. In a modified version of this synthesis, the esterification of phenolphthalin (the reduced form of phenolphthalein) is achieved by treating it with ethanol (B145695) saturated with dry hydrogen chloride gas at 25°C for 72 hours, which can yield up to 93.5% of the phenolphthalin ethyl ester. More recent advancements have explored catalytic esterification using p-toluenesulfonic acid (PTSA) as a catalyst. This method reduces the reaction time to 24 hours and achieves a 95% yield, while advantageously avoiding the use of hazardous HCl gas.
The resulting this compound ethyl ester is a yellow to red powder. It is recognized for its use as a pH indicator and as an anionic dye for the spectrophotometric determination of cationic surfactants and various amines.
Table 1: Comparison of Esterification Methods for Phenolphthalin
| Method | Reagents | Reaction Time | Yield of Ethyl Ester |
|---|---|---|---|
| Modified Chinese Method | Ethanol, dry HCl gas | 72 hours | 93.5% |
| Catalytic Esterification | Ethanol, p-toluenesulfonic acid (PTSA) | 24 hours | 95% |
Salt Formation and Characterization (e.g., Potassium Salt)
This compound and its derivatives readily form salts upon reaction with bases. A notable example is the potassium salt of this compound ethyl ester. This salt is typically synthesized by treating the this compound ethyl ester with potassium hydroxide.
A comprehensive synthesis route starts from phenolphthalein and proceeds through reduction, esterification, and bromination to yield tetrabromophenolphthalin ethyl ester. The final step involves the oxidation of this intermediate with potassium ferricyanide (B76249) in an aqueous solution of potassium hydroxide. This oxidation not only regenerates the phthalein structure but also forms the potassium salt. The resulting product, this compound ethyl ester potassium salt, precipitates as a blue to blue-black crystalline powder or granules. It is soluble in water and has a melting point of approximately 210°C (with decomposition).
This potassium salt is a sensitive spectrophotometric reagent used for the detection of amines, quaternary ammonium (B1175870) salts, and other cations. It has also been incorporated into color-changing test strips for detecting lead(II) and in tests for ethoxylated nonionic surfactants.
Table 2: Properties of this compound Ethyl Ester Potassium Salt
| Property | Description |
|---|---|
| Appearance | Blue to blue-black crystalline powder or granules |
| Solubility | Soluble in water |
| Melting Point | ~210 °C (decomposes) |
| Key Application | Spectrophotometric reagent for cations |
Investigation of Acid-Base Reactions and Equilibrium Constants
This compound and its derivatives, particularly the ethyl ester, are well-known for their use as acid-base indicators. The acid-base equilibrium of this compound ethyl ester has been a subject of study, leading to the determination of its acid dissociation constant (pKa).
The pKa value for this compound ethyl ester has been determined using capillary zone electrophoresis. This method analyzes the changes in the electrophoretic mobility of the compound's equilibrium species across a detectable pH range. Through this technique, the acid dissociation constant (pKa) for this compound ethyl ester was determined to be 3.47 ± 0.06 at 25°C (I = 0.01). researchgate.net This pKa value is crucial for understanding the pH range over which the indicator changes color, which is reported to be between pH 3.4 and 5.4, transitioning from yellowish-green to bluish-purple. researchgate.net
Spectrophotometric studies have further investigated the reactions of this compound ethyl ester with organic bases in various organic solvents like benzene (B151609). govinfo.gov These studies provide insights into the reaction kinetics and equilibrium constants of these acid-base interactions, which are fundamental to its application in both qualitative and quantitative analysis. researchgate.net The reaction with primary, secondary, and tertiary alkylamines in 1,2-dichloroethane (B1671644) results in the formation of reddish charge-transfer complexes with distinct absorption maxima. rsc.org
Table 3: Acid-Base Properties of this compound Ethyl Ester
| Parameter | Value / Range | Method of Determination |
|---|---|---|
| pKa | 3.47 ± 0.06 (I = 0.01, 25°C) | Capillary Zone Electrophoresis |
| pH Indicator Range | 3.4 - 5.4 | Spectrophotometry |
| Color Transition | Yellowish-green to Bluish-purple | Visual/Spectrophotometry |
Theoretical and Computational Aspects of TBP Synthesis
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions. ebsco.com Methods such as Density Functional Theory (DFT) can be used to model transition states and reaction intermediates, offering insights into the reaction pathways at a molecular level. nih.gov For the synthesis of phthalein dyes, including this compound, computational approaches can help in understanding the intricacies of the condensation and cyclization steps. While the literature contains numerous examples of computational studies on various organic reactions, specific computational investigations detailing the reaction mechanism for the synthesis of this compound are not extensively documented in the reviewed sources. However, the general applicability of these methods suggests they would be invaluable in mapping out the energy profiles and identifying key intermediates in the bromination and esterification stages of this compound synthesis.
Quantum Mechanical Studies of TBP Reactivity
Quantum mechanical calculations are instrumental in understanding the electronic structure and reactivity of molecules. These methods can predict various molecular properties that govern reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule like this compound, quantum mechanical studies could explain the influence of the four bromine substituents on the reactivity of the aromatic rings and the lactone moiety. The electron-withdrawing nature of the bromine atoms would significantly impact the electrophilicity and nucleophilicity of different sites within the molecule. Although the reviewed literature highlights the broad utility of quantum mechanics in studying molecular reactivity, specific quantum mechanical studies focused on the reactivity of this compound in its synthesis have not been prominently featured.
Molecular Dynamics Simulations for Synthetic Pathway Prediction
Molecular dynamics (MD) simulations offer a means to observe the dynamic behavior of molecules over time, which can be applied to predict and understand synthetic pathways. By simulating the interactions between reactant molecules, solvent, and catalysts, MD can provide insights into the conformational changes and intermolecular interactions that lead to product formation. In the context of this compound synthesis, MD simulations could potentially model the approach of reactants, the formation of intermediates, and the influence of the solvent environment on the reaction trajectory. While MD is a powerful tool for studying complex molecular systems, the direct application of molecular dynamics simulations for the de novo prediction of the synthetic pathway for this compound is a complex task and was not detailed in the available research. Such simulations are more commonly used to study the behavior of existing molecules or their interactions with other substances. researchgate.net
Advanced Analytical Methodologies Utilizing Tetrabromophenolphthalein
Spectrophotometric and Colorimetric Applications
The unique chemical properties of tetrabromophenolphthalein (B75775) (TBPE) and its derivatives, such as the ethyl ester (TBPEE), make them highly suitable for spectrophotometric and colorimetric analyses. These methods are predicated on the formation of colored complexes or changes in the spectral characteristics of the dye in the presence of specific analytes.
Ion-Pair Extraction Titration with TBPE as an Indicator
This compound ethyl ester (TBPE) serves as an effective indicator in ion-pair extraction titrations, a technique particularly useful for the simultaneous determination of quaternary ammonium (B1175870) salts and aromatic amines in pharmaceutical preparations. nih.gov This method relies on the solvent extraction of the target ions with an ion association reagent. nih.gov
In this application, sodium tetrakis(4-fluorophenyl)borate or sodium tetraphenylborate (B1193919) can be used as titrants. nih.gov The end-point detection is visualized by a distinct color change in the organic phase, typically 1,2-dichloroethane (B1671644). nih.gov The ion associate formed between a quaternary ammonium ion and TBPE imparts a blue color to the organic layer, while the associate with a protonated aromatic amine is red-violet. nih.gov
During the titration of a mixture, the color changes from blue to red-violet at the first equivalence point (corresponding to the quaternary ammonium salt) and then to yellow at the second equivalence point (corresponding to the aromatic amine). nih.gov This stepwise color change allows for the successful simultaneous quantification of both types of compounds. nih.gov A similar principle is applied in the titration of various amine drugs, where tetraphenylborate is the titrant and the end-point is observed by the color change of the TBPE indicator in the organic phase. nih.gov
A notable application is in the photometric titration of anionic surfactants. rsc.org In an acidic aqueous medium and in the presence of a non-ionic surfactant like Triton X-100, TBPE exists in its yellow acidic form. rsc.org The addition of a bulky cation leads to the formation of a blue ion associate. rsc.org This color change is monitored to determine the concentration of anionic surfactants, with distearyldimethylammonium chloride being a preferred titrant. rsc.org
Table 1: Ion-Pair Extraction Titration Applications of TBPE
| Analyte Type | Titrant | Indicator System | Organic Solvent | Observed Color Change |
| Quaternary Ammonium Salts & Aromatic Amines | Sodium tetrakis(4-fluorophenyl)borate or Sodium tetraphenylborate | TBPE | 1,2-dichloroethane | Blue to Red-Violet to Yellow |
| Amine Drugs | Tetraphenylborate | TBPE | Organic Solvent | Color change in the organic phase |
| Anionic Surfactants | Distearyldimethylammonium chloride | TBPE in Triton X-100 | Aqueous medium | Yellow to Blue |
Spectrophotometric Determination of Cationic Surfactants
The spectrophotometric determination of cationic surfactants is a crucial analytical method, and this compound ethyl ester (TBPEE) has been utilized for this purpose. epa.gov The method is based on the formation of a colored complex between the cationic surfactant and the dye, which can then be extracted into an organic solvent and quantified using a spectrophotometer. psu.edursc.org
While other indicators like bromophenol blue and bromothymol blue have been used, they can be unsatisfactory due to the instability of the color of their complexes. psu.edursc.org In contrast, reagents like picric acid have been suggested as alternatives for producing stable, intensely colored complexes with surfactants. psu.edursc.org The general principle involves the extraction of the ion-pair complex into a solvent such as 1,2-dichloroethane, followed by spectrophotometric measurement. psu.edursc.org
For instance, the determination of cetylpyridinium (B1207926) chloride (CPC), a cationic surfactant, has been achieved using various methods, including spectrophotometry. tsijournals.commedchemexpress.com These methods are vital for quality control in pharmaceutical and cosmetic industries. tsijournals.commedchemexpress.com
Simultaneous Spectrophotometric Analysis of Aliphatic Amines
A significant application of this compound ethyl ester (TBPEH) is in the simultaneous spectrophotometric analysis of different classes of aliphatic amines. nih.govresearchgate.net This method leverages the formation of reddish or red-violet charge-transfer (CT) complexes between TBPEH and aliphatic amines in a solvent like 1,2-dichloroethane. nih.gov
The absorption maxima of these CT complexes vary depending on the type of amine:
Primary amines: ~560 nm
Secondary amines: ~570 nm
Tertiary amines: ~580 nm nih.gov
This difference in absorption maxima, coupled with the thermochromic properties of the complexes, allows for the simultaneous determination of, for example, a primary and a secondary amine, or a secondary and a tertiary amine in a mixture. nih.gov The formation constants of these CT complexes decrease with an increase in temperature, a phenomenon that is exploited in this analytical approach. nih.gov
Optical Sensing Mechanisms for Various Analytes
This compound and its derivatives can be incorporated into optical sensing platforms for the detection of various analytes. Current time information in Vanderburgh County, US.nih.gov These sensors often rely on changes in absorbance or fluorescence of the indicator in the presence of the target substance. nih.gov The fundamental principle involves immobilizing an indicating layer, containing the dye, onto a substrate, such as a fiber optic cable. nih.gov
The interaction between the analyte and the immobilized indicator leads to a measurable optical signal. For example, the interaction between alkaloids and this compound ethyl ester has been studied for its pharmaco-analytical applications. nih.gov
Flow Injection Analysis (FIA) for Protein Determination (e.g., Human Serum Albumin)
Flow injection analysis (FIA) is a rapid and automated analytical technique, and this compound ethyl ester (TBPE·H) has been successfully employed in FIA systems for the determination of proteins, such as human serum albumin (HSA). Current time information in Vanderburgh County, US.researchgate.netmoca.net.ua
A sensitive and accurate FIA method for determining protein in urine involves the use of TBPE·H and Triton X-100 at a pH of 3.0. researchgate.net The detection is based on the formation of an ion association complex between HSA and TBPE·H within the Triton X-100 micelles. researchgate.net The resulting blue product is monitored spectrophotometrically at 610 nm. researchgate.netresearchgate.net This method offers a linear calibration range and a low detection limit, making it suitable for clinical analysis. researchgate.net
The FIA manifold typically consists of a system that transports and mixes the sample and reagents in a controlled manner before the mixture reaches the detector. libretexts.org This technique has also been adapted for the sequential determination of protein and glucose, highlighting its versatility. researchgate.net
Table 2: FIA Method for Human Serum Albumin Determination
| Parameter | Value |
| Reagents | This compound ethyl ester (TBPE·H), Triton X-100 |
| pH | 3.0 |
| Detection Wavelength | 610 nm |
| Analyte | Human Serum Albumin (HSA) |
| Detection Principle | Ion association formation in a micellar medium |
| Linear Range | 0.15 – 12 mg/dL HSA |
| Limit of Detection (3σ) | 0.05 mg/dL |
Thermochromism in Charge-Transfer Complexes with TBPE
The phenomenon of thermochromism, the change in color with temperature, is a key feature of the charge-transfer (CT) complexes formed between this compound ethyl ester (TBPEH) and aliphatic amines. nih.gov This property is the basis for the simultaneous spectrophotometric analysis of different amine types, as discussed in section 3.1.3. nih.gov
The formation constants of the CT complexes between TBPEH and primary, secondary, and tertiary amines in 1,2-dichloroethane decrease as the temperature increases. nih.gov This temperature-dependent equilibrium results in a change in the absorbance of the solution, which can be measured and correlated to the concentrations of the individual amines in a mixture. nih.gov
Electrochemical and Sensoric Applications
While the direct use of this compound (TBP) in electrochemical detection is not widely documented, its ethyl ester (TBPE) is a cornerstone in the development of optical chemical sensors, particularly for cationic species such as amines.
Development of Optical Chemical Sensors Based on TBPE
The development of optical sensors using this compound Ethyl Ester (TBPE) is founded on its ability to form ion-pair or charge-transfer (CT) complexes with specific analytes, leading to a measurable change in optical properties, such as color. This principle has been effectively demonstrated for the detection of various amine compounds.
Detailed research has shown that aliphatic amines, including primary, secondary, and tertiary forms, react with TBPE in a 1,2-dichloroethane (DCE) solvent to produce reddish or red-violet charge-transfer complexes. nih.gov The formation of these complexes provides a basis for the spectrophotometric determination of these compounds. The absorption maxima of these complexes are dependent on the class of amine, a finding that allows for a degree of selectivity in detection. nih.govacs.org
Key Research Findings:
Complex Formation: TBPE reacts with amines to form colored complexes, a reaction that can be monitored using spectrophotometry. nih.govacs.org
Selective Detection: The wavelength of maximum absorbance (λmax) for the resulting complex varies with the type of amine, offering a method for differentiation.
Primary amines: ~560 nm nih.govacs.org
Secondary amines: ~570 nm nih.govacs.org
Tertiary amines: ~580 nm nih.govacs.org
Thermochromism: The stability of these charge-transfer complexes is temperature-dependent. As temperature increases, the complexes tend to dissociate, causing the color to fade. acs.org This thermochromic behavior can be exploited for the simultaneous analysis of different amine classes in a mixture by measuring absorbance at different temperatures. nih.govacs.org For example, by raising the temperature to 60 °C, the complex with primary amines can be effectively eliminated, allowing for the selective measurement of secondary or tertiary amines. acs.org
This principle of forming a colored ion-pair is not limited to amines. A similar method has been established for the determination of alkaloids like strychnine (B123637) and quaternary ammonium compounds such as methylatropine. nih.gov The method involves the formation of an ion-pair between the TBPE anion and the cationic analyte, which is then extracted into an organic solvent like 1,2-dichloroethane for spectrophotometric measurement. nih.govnih.gov
| Amine Class | Approximate Absorption Maximum (λmax) in 1,2-Dichloroethane | Reference |
|---|---|---|
| Primary (e.g., n-hexylamine) | ~560 nm | nih.govacs.org |
| Secondary (e.g., di-n-hexylamine) | ~570 nm | nih.govacs.org |
| Tertiary (e.g., tri-n-hexylamine) | ~580 nm | nih.govacs.org |
Sensor Lifetime and Operating Range Optimization for TBPE-based Sensors
The lifetime and operating range of a potential optical sensor based on TBPE would be influenced by factors such as the stability of the ion-pair complex and the potential for the dye to leach from the sensor matrix. While specific studies on the optimization of solid-state TBPE sensors are not detailed in the provided context, the principles of operation derived from spectrophotometric methods suggest that temperature control would be a critical factor in defining the sensor's operating range and reproducibility due to the thermochromic nature of the amine-TBPE complexes. nih.govacs.org
pH-Dependent Distribution and Acidity Constant Estimation in Polymeric Phases for Sensor Design
The design of an optical sensor using TBPE relies on its function as a pH indicator dye. In two-phase titration systems, the end-point is detected by the color change of the TBPE indicator within the organic phase. nih.gov This indicates that the distribution of the protonated and deprotonated forms of the dye between aqueous and organic (or polymeric) phases is pH-dependent. The apparent acidity constant (pKa) of TBPE within a specific polymer matrix would be a crucial parameter for designing a sensor that operates in a desired pH range. While methods exist for estimating pKa values in various media, specific data for TBPE in common polymer phases used for sensors is not available in the provided search context. researchgate.net
Chromatographic and Separation Techniques
This compound ethyl ester (TBPE) is well-suited for use in separation techniques, particularly as an ion-pair reagent in solvent extractions and conceptually in ion-pair chromatography. nih.govwelch-us.com Its utility stems from its nature as a large, singly charged anion that can form electrically neutral, lipophilic ion-pairs with cationic analytes.
In the context of separation science, ion-pair chromatography is a technique used to separate ionic analytes on a reversed-phase column. welch-us.combohrium.com The fundamental principle involves adding an ion-pair reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. welch-us.com For the separation of cationic analytes (like protonated amines or quaternary ammonium compounds), an anionic ion-pair reagent is used. welch-us.comtcichemicals.com
The anionic reagent pairs with the cationic analyte, forming a neutral complex. This complex has increased hydrophobicity compared to the original cation, allowing it to be retained on the nonpolar stationary phase (e.g., C18) of a reversed-phase chromatography system. tcichemicals.com The strength of the retention can be modulated by factors such as the hydrophobicity and concentration of the ion-pair reagent. tcichemicals.com
Application in High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and quantification of components in a mixture. youtube.com For this compound ethyl ester (TBPE), a common derivative, reverse-phase (RP) HPLC methods have been developed for effective analysis. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For TBPE, analysis can be achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The use of phosphoric acid helps to control the ionization of any residual silanol (B1196071) groups on the column and ensure good peak shape. For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com
The choice of the stationary phase is critical for achieving optimal separation. Columns such as Newcrom R1, which has low silanol activity, or standard C18 columns are suitable for this purpose. sielc.com The versatility of HPLC allows the method to be scaled for various applications, from analytical quantification to preparative separation for isolating impurities. sielc.com
Table 1: HPLC Method Parameters for this compound Ethyl Ester (TBPE) Analysis sielc.com
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 or Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Application | Analytical separation, impurity isolation, pharmacokinetics |
Capillary Electrophoresis Studies Involving TBP
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. youtube.com The method utilizes a narrow-bore fused-silica capillary filled with a background electrolyte. youtube.comnih.gov When a high voltage is applied, charged molecules migrate at different velocities, leading to their separation. youtube.com
While specific research detailing the capillary electrophoresis of this compound is not extensively documented in the provided results, the principles of CE make it a highly suitable technique for analyzing such compounds. As an anionic dye, TBP possesses a significant negative charge in its ionized form, which would allow it to be readily separated from neutral species and cations. sigmaaldrich.com The order of elution in a typical CE system is determined by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the buffer. youtube.com
CE offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. nih.gov Given that CE is widely used for the analysis of various charged molecules, including dyes, organic acids, and biomolecules, its application can be extended to the study of TBP and its interactions with other molecules, such as surfactants or proteins. sigmaaldrich.comnih.gov
Advanced Characterization Techniques for TBP and its Complexes
The structural and electronic properties of this compound and its derivatives are investigated using a suite of advanced characterization techniques. These methods provide detailed insights into molecular structure, bonding, and crystalline arrangement.
Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of TBP.
Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com The resulting spectrum provides a molecular "fingerprint" by revealing the presence of specific functional groups. mdpi.com For TBP, an FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. These would include broad O-H stretching vibrations from the phenolic group, sharp C=O stretching from the lactone and quinone-like carbonyls, C-O stretching, aromatic C-H stretching, and C-C stretching within the aromatic rings. The C-Br bonds would also show characteristic absorptions in the lower frequency region of the spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy : FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. spectroscopyonline.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations that are weak or absent in FT-IR spectra. The use of a near-infrared laser in FT-Raman significantly reduces the sample fluorescence that can plague conventional Raman spectroscopy, a common issue with colored compounds like TBP. youtube.com An FT-Raman spectrum of TBP would provide detailed information about the carbon skeleton of the aromatic rings and other symmetric structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which causes electronic transitions from lower to higher energy molecular orbitals. libretexts.org The structure of TBP, with its extensive system of conjugated pi bonds across the three aromatic rings, acts as a strong chromophore. This conjugation lowers the energy required for electronic transitions, causing the molecule to absorb light strongly in the visible region of the spectrum, which is responsible for its intense color. libretexts.orgresearchgate.net The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution, as changes in protonation state alter the electronic structure of the molecule. researchgate.net
X-ray Diffraction Studies of TBP Crystal Structure
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined.
A study on the crystal structure of 3′,3″,5′,5″-tetrabromophenolphthalein ethyl ester (TBPE) revealed significant details about its molecular conformation. The analysis showed that the TBPE molecule adopts a propeller-like shape centered around the sp³-hybridized carbon. cdnsciencepub.com The compound crystallizes in the triclinic space group P-1, and the unit cell was found to incorporate one molecule of benzene (B151609) as a solvent. cdnsciencepub.com
Table 2: Crystallographic Data for this compound Ethyl Ester (TBPE) cdnsciencepub.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 12.361(4) Å |
| b | 12.533(4) Å |
| c | 9.986(2) Å |
| α | 99.57(3)° |
| β | 112.76(2)° |
| γ | 100.73(3)° |
| Z (Molecules per unit cell) | 2 |
| Molecular Shape | Propeller-shaped |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. nih.gov It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing information about the chemical environment, connectivity, and stereochemistry of atoms. youtube.com
For a complex molecule like this compound ethyl ester (TBPE), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete signal assignment. cdnsciencepub.com Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within individual spin systems, while ¹H-¹³C HETCOR (Heteronuclear Correlation) experiments correlate each proton with its directly attached carbon atom. cdnsciencepub.com
NMR studies of TBPE in a CD₂Cl₂:CDCl₃ solvent mixture have allowed for the complete assignment of its ¹H and ¹³C signals, confirming that the quinoidal and phenolic ring structures remain distinct in this non-basic environment. cdnsciencepub.com However, the NMR spectrum is highly sensitive to the solvent. In a basic solvent like acetone-d₆ (which may contain trace base), the phenolic proton can be lost. This leads to the formation of a resonance-stabilized anion where the phenolic and quinoidal rings become chemically equivalent, significantly simplifying the ¹³C NMR spectrum to only 14 resonances and causing a color change from green to dark blue. cdnsciencepub.com
Biomolecular and Pharmaceutical Research Involving Tetrabromophenolphthalein
Interactions with Biological Macromolecules
The ability of TBP to interact with various biological macromolecules forms the basis of its utility in research and diagnostics. These interactions are often characterized by changes in spectroscopic properties, which can be harnessed for analytical purposes.
Protein-TBP Binding Mechanisms (e.g., Human Serum Albumin)
Tetrabromophenolphthalein (B75775) is well-known for its capacity to bind to proteins, with its interaction with human serum albumin (HSA) being a prime example. ontosight.ai HSA, the most abundant protein in human blood plasma, plays a crucial role in the transport of various endogenous and exogenous substances. ontosight.ainih.gov The binding of TBP to HSA is a significant area of study, as it can influence the distribution and metabolism of other compounds that also bind to albumin. ontosight.ai
The interaction between TBP and HSA is primarily driven by the formation of a complex. ontosight.ai This binding can be influenced by the surrounding microenvironment, including factors like temperature and ionic strength. mdpi.com For instance, studies have shown that the binding affinity of some molecules to HSA decreases with increasing temperature and higher ionic strength. mdpi.com The formation of the TBP-albumin complex has been leveraged in various medical tests, including those for liver function assessment and the evaluation of protein binding capacities. ontosight.ai
The binding of ligands to HSA often occurs at specific sites, with Sudlow's sites I and II being the two principal ligand binding locations. nih.govmdpi.com Competitive binding experiments and X-ray crystallography have been used to determine the binding sites of various compounds on HSA. mdpi.com Understanding these protein-ligand interactions is crucial for drug development, as the displacement of one drug by another from its binding site on HSA can lead to significant changes in the free, active concentration of the displaced drug in the blood. nih.gov
The ethyl ester derivative of this compound (TBPE) has also been studied for its protein binding properties. TBPE forms complexes with proteins, leading to a colorimetric response that can be quantified. This property is central to its use in assays for protein detection. The mechanism often involves ion-pair formation and complexation, where the stability of the complex can be influenced by temperature.
Table 1: Investigated Interactions of this compound and its Derivatives with Proteins
| Compound | Interacting Protein | Method of Study | Key Findings |
| This compound (TBP) | Human Serum Albumin (HSA) | Spectroscopic analysis | Forms a complex, useful in liver function tests. ontosight.ai |
| This compound ethyl ester (TBPE) | Human Serum Albumin (HSA) | Colorimetric assay, Spectrophotometry | Forms colored complexes, enabling protein quantification. researchgate.net |
| This compound ethyl ester potassium salt (TBPE-K) | Proteins | Spectrophotometry | Used as a reagent for protein detection in various assays. |
DNA and RNA Binding Studies
The interaction between small molecules and nucleic acids like DNA and RNA is a fundamental aspect of molecular biology, regulating gene expression and other cellular processes. cambridgeproteinarrays.comnih.gov While specific studies detailing the binding of this compound to DNA and RNA are not extensively available in the provided results, the general principles of such interactions are well-established. Small molecules can bind to DNA and RNA through various modes, including intercalation, groove binding, and electrostatic interactions.
The study of nucleic acid-protein interactions is a mature field, with techniques like electrophoretic mobility shift assays (EMSA) and protein microarrays used to identify and characterize these binding events. cambridgeproteinarrays.commdpi.com These methods can be adapted to study the interaction of small molecules like TBP with DNA and RNA. For instance, a fluorescently labeled nucleic acid could be used to detect binding on a protein array, or changes in electrophoretic mobility could indicate complex formation in solution. cambridgeproteinarrays.com The identification of RNA-binding proteins (RBPs) as key players in preventing genome instability highlights the importance of understanding these interactions. nih.gov
Enzymatic Interactions and Reaction Pathways
The interaction of small molecules with enzymes can modulate their catalytic activity, providing insights into reaction mechanisms and pathways. mdpi.comenzymlogic.com While direct studies on the enzymatic interactions of this compound are not detailed in the provided search results, the principles of enzyme-substrate and enzyme-inhibitor interactions are relevant. Enzymes function by lowering the activation energy of reactions, often involving conformational changes upon substrate binding. mdpi.comenzymlogic.com
Microscale Thermophoresis (MST) in Biomolecular Interaction Analysis
Microscale thermophoresis (MST) is a powerful biophysical technique for quantifying biomolecular interactions in solution with low sample consumption. nih.govresearchgate.netnih.gov This method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.govnih.govwikipedia.org This movement is highly sensitive to changes in a molecule's size, charge, hydration shell, or conformation, all of which can be altered upon binding to another molecule. nih.govnih.gov
In a typical MST experiment, one of the binding partners is fluorescently labeled. nih.govnih.gov An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled molecule is monitored. nih.govwikipedia.org The change in thermophoretic movement upon binding to a ligand allows for the determination of binding affinities. wikipedia.org MST is a versatile technique that can be used in various buffers and even in complex biological liquids like cell lysates, providing data under conditions that are close to the native environment. nih.govnih.gov It can be used to study a wide range of interactions, including those involving small molecules, proteins, and even membrane proteins. nih.govnih.gov A label-free version of MST is also available, which utilizes the intrinsic UV-fluorescence of proteins. nih.gov
Table 2: Key Features of Microscale Thermophoresis (MST)
| Feature | Description |
| Principle | Measures the directed movement of molecules in a temperature gradient (thermophoresis). nih.govwikipedia.org |
| Sensitivity | Highly sensitive to changes in molecular size, charge, hydration shell, and conformation upon binding. nih.govnih.gov |
| Method | Typically involves a fluorescently labeled molecule and a non-fluorescent ligand. nih.gov |
| Versatility | Applicable in various buffers and complex biological fluids. nih.govnih.gov |
| Sample Consumption | Requires a small amount of sample. nih.govnrel.gov |
| Label-Free Option | Can utilize intrinsic protein fluorescence. nih.gov |
Applications in Biochemical Assays and Diagnostics
The unique properties of this compound and its derivatives have led to their application in various biochemical assays and diagnostic tools, particularly for the detection and quantification of proteins.
TBP in Protein Detection and Quantification Assays
This compound and its ethyl ester derivative (TBPE) are utilized in colorimetric assays for the detection and quantification of proteins, especially albumin. ontosight.airesearchgate.net These assays are based on the color change that occurs upon the formation of a complex between the dye and the protein. The intensity of the resulting color is proportional to the protein concentration and can be measured spectrophotometrically. researchgate.net
A notable application is in the determination of urinary albumin, which is an important indicator for the diagnosis of kidney disease. researchgate.netscispace.com Flow injection analysis (FIA) methods have been developed using TBPE for the sensitive and rapid determination of protein in urine. researchgate.net In one such method, the detection system is based on the ion association between human serum albumin (HSA) and TBPE in the presence of a surfactant like Triton X-100 at a specific pH. researchgate.net This method has shown a linear calibration graph over a certain concentration range and a low limit of detection. researchgate.net
The this compound ethyl ester potassium salt (TBPE-K) is another derivative used as a reagent in protein detection. Its water-soluble nature and ability to form stable, colored complexes with proteins make it suitable for various biochemical techniques, including those used in clinical diagnostics where accurate protein quantification is essential. However, it has been noted that in some assays, creatinine (B1669602) can interfere with the results, and methods to compensate for this interference may be necessary for accurate quantification. scispace.com
Table 3: Applications of this compound and its Derivatives in Protein Assays
| Compound/Derivative | Assay Type | Application | Key Principle |
| This compound (TBP) | Medical tests | Assessment of liver function. ontosight.ai | Complex formation with albumin. ontosight.ai |
| This compound ethyl ester (TBPE) | Colorimetric assay | Quantification of urinary albumin. researchgate.netscispace.com | Color change upon protein binding. |
| This compound ethyl ester (TBPE) | Flow Injection Analysis (FIA) | Rapid determination of protein in urine. researchgate.net | Ion association with HSA in the presence of a surfactant. researchgate.net |
| This compound ethyl ester potassium salt (TBPE-K) | Protein detection assays | General protein detection and quantification. | Formation of stable, colored complexes with proteins. |
Forensic Applications (e.g., Opiate Alkaloid Detection)
This compound ethyl ester (TBPE), a derivative of this compound, has demonstrated utility in the field of forensic science, specifically in the detection of opiate alkaloids. A patented method outlines a procedure for the detection of opium utilizing a TBPE reagent solution. google.com This method provides a specific colorimetric test for the presence of opium.
The process involves the preparation of a TBPE test solution, typically containing this compound ethyl ester potassium or sodium salt, distilled water, hydrochloric acid, and a solvent like dichloromethane (B109758) or chloroform. google.com When this test solution is added to an aqueous solution containing the suspected substance, a distinct color change indicates the presence of opiate alkaloids. google.com
The detection method is a three-step process:
The test substance is dissolved in water. google.com
The TBPE test solution is added, and after mixing and settling, the lower layer turning a reddish-purple color suggests the presence of opiate alkaloids. google.com
A subsequent step involves adding a ferric chloride reagent to the upper layer, where a brown color confirms the presence of meconic acid, another component of opium. google.com
This application of TBPE has led to the development of opium detection kits containing the necessary reagents for on-site testing. google.com
Table 1: Opiate Alkaloid Detection using this compound Ethyl Ester (TBPE)
| Reagent/Component | Formulation/Procedure | Observation for Positive Result |
| TBPE Reagent Solution | This compound ethyl ester potassium salt (0.1 g), Distilled water (100 ml), 10% Hydrochloric acid (10 drops), Dichloromethane (100 ml) | - |
| Test Procedure | 1. Dissolve suspect substance in water.2. Add TBPE reagent solution, mix, and let layers separate. | Lower layer exhibits a reddish-purple color. google.com |
| Confirmatory Test | Add ferric chloride reagent solution to the upper layer. | Upper layer turns a brown color. google.com |
Bacterial Staining Methods and Mechanism (Gram Staining)
This compound ethylester (TBPE) has been investigated as a key component in a novel bacterial staining method that offers an alternative to the traditional Gram stain. nih.gov This method utilizes an anionic dye, TBPE, followed by treatment with a cationic compound, octyltrimethylammonium (B97695) (OTMA). nih.gov
Research has shown that TBPE provides reliable staining of Gram-negative bacteria while leaving Gram-positive bacteria unstained. nih.gov In extensive testing across numerous bacterial species, a consistent correlation was observed: bacteria that stained positive with TBPE were identified as Gram-negative, and vice versa, with no exceptions reported in the study. nih.gov
The mechanism of this staining method is based on the differential interaction of the dye complex with the distinct cell wall structures of Gram-positive and Gram-negative bacteria. The underlying principle shares similarities with the conventional Gram staining procedure, which differentiates bacteria based on the ability of their cell walls to retain a crystal violet-iodine complex after decolorization.
Table 2: Comparison of TBPE Staining and Traditional Gram Staining
| Feature | TBPE Staining Method | Traditional Gram Staining |
| Primary Dye | This compound ethylester (TBPE) (anionic) nih.gov | Crystal Violet (cationic) |
| Mordant/Treatment | Octyltrimethylammonium (OTMA) (cationic) nih.gov | Gram's Iodine |
| Decolorizer | Not explicitly mentioned as a separate step in the TBPE method description | Alcohol/Acetone |
| Counterstain | Not explicitly mentioned as a separate step in the TBPE method description | Safranin or Fuchsine |
| Result for Gram-Negative | Positive staining (color not specified in abstract) nih.gov | Pink or red |
| Result for Gram-Positive | Negative staining nih.gov | Purple |
Pharmacological and Toxicological Research Perspectives
Bioactivity and Binding Interactions of TBP Derivatives
Derivatives of this compound, particularly the ethyl ester (TBPE), exhibit notable bioactivity primarily centered on their ability to form complexes with various molecules, leading to measurable color changes. This chromogenic behavior is the foundation of their application in analytical chemistry and biochemical assays.
The mechanism of action involves the formation of ion-pair complexes with cationic surfactants and proteins. This interaction, which can be measured spectrophotometrically, is driven by the enhanced lipophilicity and stability of TBPE compared to its non-brominated counterparts. The pH-dependent equilibrium of its lactone ring system governs its color-changing properties; in acidic conditions, it is colorless, while deprotonation in basic media leads to the opening of the lactone ring and color development.
Research has demonstrated the use of TBPE in the analysis of amines of pharmaceutical interest, where it forms complexes with these organic bases. oup.com This provides insights into acid-base interactions and equilibrium states. Furthermore, TBPE has been employed as an indicator in ion-pair extraction titrations for the determination of various analytes. fishersci.be
In Vitro Antioxidant Activity of TBP Derivatives
There is a lack of specific research available on the in vitro antioxidant activity of this compound (TBP) derivatives. While studies have been conducted on the antioxidant properties of other brominated compounds, such as brominated flavonoids, which showed that bromination can enhance antioxidant activity, similar investigations specifically targeting TBP derivatives were not identified in the performed searches. nih.gov Research into the antioxidant potential of various other phenolic and polyphenol compounds is extensive, but this has not extended to this compound specifically. archivesofmedicalscience.com
Environmental Science and Materials Science Applications of Tetrabromophenolphthalein
Environmental Monitoring and Analysis
Tetrabromophenolphthalein (B75775) and its derivatives have emerged as significant reagents in the field of environmental science, particularly for the monitoring and analysis of pollutants. Their unique chemical properties enable sensitive and specific detection of various contaminants, contributing to more effective assessment and management of environmental quality.
Detection of Cationic Surfactants in Environmental Samples
This compound ethyl ester is utilized as a sensitive spectrophotometric reagent for the detection of cationic surfactants in environmental samples. chemimpex.com Cationic surfactants, which are used in a variety of industrial and household products, can enter aquatic environments through wastewater and cause pollution. researchgate.net The detection method is often based on the formation of a colored ion-association complex between the this compound derivative and the cationic surfactant. nih.govresearchgate.net
This complex is typically soluble in an organic solvent like chloroform. nih.gov After extraction from the water sample, the intensity of the color in the organic phase is measured using spectrophotometry. nih.gov The color intensity is directly proportional to the concentration of the cationic surfactant in the sample, allowing for quantitative analysis. nih.gov This colorimetric method is valued for its simplicity and effectiveness in monitoring water for these types of pollutants. nih.gov
Table 1: Principles of Cationic Surfactant Detection using this compound Derivatives
| Principle | Description | Key Components | Measurement Technique |
|---|---|---|---|
| Ion-Association Complex Formation | The anionic dye form of the this compound derivative reacts with cationic surfactants. | This compound ethyl ester, Cationic Surfactant (e.g., CTAB, CPC) | Spectrophotometry |
| Solvent Extraction | The resulting colored complex is extracted from the aqueous sample into an immiscible organic solvent. | Chloroform, 1-Butanol | Liquid-Liquid Extraction |
| Colorimetric Quantification | The absorbance of the colored complex in the organic solvent is measured. The concentration is determined by comparing it to a calibration curve. | Colored Surfactant-Dye Complex | UV-Vis Spectrophotometry |
Water Quality and Pollution Level Assessment
The detection of specific contaminants like cationic surfactants using this compound is a crucial component of comprehensive water quality assessment. chemimpex.com By quantifying the levels of such pollutants, scientists can evaluate the degree of pollution in water bodies like rivers and lakes. researchgate.net This data feeds into broader water quality models and indices that help classify the health of an aquatic ecosystem. mdpi.commdpi.com
A Water Quality Index (WQI) often combines various physical and chemical parameters into a single score to provide a snapshot of water quality. nih.gov While this compound is used for specific pollutant detection, this information is vital for the "chemical parameters" component of the WQI. Accurate measurement of pollutants like surfactants helps in identifying pollution sources and assessing the effectiveness of wastewater treatment processes and environmental regulations. mdpi.com
Environmental Fate and Exposure Pathways of TBP
The environmental fate of this compound (TBP), particularly its ethyl ester form, is determined by its physical and chemical properties upon its release into the environment, which can occur through various waste streams from its production and use as a pH indicator. nih.gov Due to its very low estimated vapor pressure, TBP ethyl ester is expected to exist almost entirely in the particulate phase in the atmosphere. nih.gov From the air, it can be removed through wet or dry deposition onto soil and water. nih.gov
In aquatic systems, TBP ethyl ester is expected to adsorb to suspended solids and sediment. nih.gov In soil, it is predicted to be immobile. nih.gov Volatilization from water or moist soil surfaces is not considered a significant environmental fate process. nih.gov
Human exposure to TBP can occur through several pathways. researchgate.netinformaticsjournals.co.in Occupational exposure may happen via dermal contact in workplaces where it is produced or used. nih.gov General environmental exposure could occur through the ingestion of contaminated water or food, inhalation of airborne particles, or dermal contact with contaminated soil or water. researchgate.netnih.gov
Table 2: Environmental Fate of this compound Ethyl Ester
| Environmental Compartment | Expected Behavior | Governing Factors |
|---|---|---|
| Atmosphere | Exists in the particulate phase; removed by wet/dry deposition. nih.gov | Low vapor pressure. nih.gov |
| Water | Adsorbs to suspended solids and sediment. nih.gov | High estimated Koc value. nih.gov |
| Soil | Expected to be immobile. nih.gov | High estimated Koc value; pKa indicates it exists as an anion. nih.gov |
| Biota | Bioaccumulation potential exists, similar to other brominated compounds. | Lipophilicity |
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. dtic.mil For this compound ethyl ester, two primary abiotic degradation pathways are considered plausible: photolysis and hydrolysis. nih.gov
Photolysis : The structure of this compound ethyl ester contains chromophores, which are parts of the molecule that absorb light. nih.gov These chromophores absorb light at wavelengths greater than 290 nm, which includes the spectrum of natural sunlight. nih.gov This absorption of light energy can lead to the direct breakdown of the chemical structure, a process known as photolysis. nih.gov
Hydrolysis : As an ester, this compound ethyl ester can potentially undergo hydrolysis, which is a chemical reaction with water that would break the ester bond. nih.gov This would split the molecule into this compound and ethanol (B145695). The rate of this reaction in the environment is a key factor in its persistence.
Biodegradation of TBP by Microorganisms and Metabolic Pathways
Biodegradation is the breakdown of organic pollutants by microorganisms. researchgate.net While specific studies on the biodegradation of this compound are limited, research on structurally similar brominated flame retardants, such as Tetrabromobisphenol A (TBBPA), provides insight into potential microbial degradation pathways. nih.govmdpi.com Bacteria are known to degrade aromatic hydrocarbons through a series of enzymatic reactions that first destabilize and then cleave the aromatic ring. nih.govfrontiersin.org
For compounds like TBBPA, microorganisms have been shown to employ several metabolic strategies: nih.govresearchgate.net
Reductive Debromination : This process involves the removal of bromine atoms from the aromatic rings, which is often a critical first step in detoxification and further degradation. nih.gov
Hydrolytic Debromination : Another pathway for removing bromine atoms, involving the substitution of bromine with a hydroxyl group from water. nih.gov
Oxidative Ring Cleavage : Following debromination, the aromatic rings can be broken open by oxygenase enzymes, leading to the formation of simpler aliphatic compounds that can be used by the microorganisms for energy and growth. nih.govfrontiersin.org
Several genera of bacteria, including Pseudomonas, Acinetobacter, and Geobacter, have been identified as capable of degrading TBBPA and may have the potential to degrade other brominated phenolic compounds. nih.govmdpi.com The process of biodegradation can be influenced by environmental conditions, such as the presence or absence of oxygen (aerobic vs. anaerobic conditions). mdpi.com
Advanced Materials Science Applications
This compound ethyl ester is a versatile compound that has been integrated into advanced materials to impart specific functionalities. Its primary role in materials science is as a chromoionophore, a molecule that changes color in response to the presence of specific ions, making it valuable for developing sensors.
One key application is its incorporation into polymer matrices to create pH-indicating materials. When embedded in polymers like poly(vinyl alcohol), it can be fabricated into thin films or optical sensors that exhibit distinct color changes in response to pH variations.
Furthermore, its utility extends to the development of ion-selective optical sensors and as an ion-pairing agent in microfluidic polymer chips. The bromine atoms on the molecule's aromatic rings also serve as sites for potential substitution reactions. This allows for the chemical modification of the molecule, enabling the introduction of new functional groups to tailor its properties for novel sensor technologies or for use as a building block in organic synthesis.
Table 3: Applications of this compound in Materials Science
| Application | Material Type | Function of this compound |
|---|---|---|
| pH Indicators | Polymer films (e.g., Poly(vinyl alcohol)) | Acts as a pH-sensitive dye, changing color with pH. |
| Ion-Selective Sensors | Optical sensors, ion-selective membranes | Serves as a chromoionophore for colorimetric ion detection. |
| Microfluidics | Polymer microchips | Used as an ion-pairing agent. |
| Organic Synthesis | Building block for new materials | The molecule can be chemically modified for tailored properties. |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,2,4-benzenetriol |
| Acinetobacter |
| Albuterol |
| Alkylbenzyldimethylammonium chloride |
| Aminobenzoate |
| Ammonia-nitrogen |
| Azure A |
| Benzalkonium chloride |
| Benzoate |
| Benzoyl-CoA |
| Bi(III)-I– complex |
| Bisphenol A |
| Bromide |
| Bromoform |
| Bromophthalein Magenta E |
| Carbon dioxide |
| Cetrimoniumtrimethyl ammonium (B1175870) bromide |
| Cetylpyridinium (B1207926) chloride |
| Cetyltrimethylammonium bromide |
| Chloramine |
| Chloride |
| Chlorine |
| Chlorobenzene |
| Chlorocyclohexane |
| Chloroform |
| Chromazurol S |
| Desulfovibrio |
| Dodecyl trimethyl ammonium bromide |
| Dodecyltrimethylammonium bromide |
| Ethanol |
| Fe(III) |
| Fluoride |
| Geobacter |
| Holophaga |
| Hydrocarbons, Aromatic |
| Iodide |
| Methylene blue |
| Methyl orange |
| Myristiltrimethyl ammonium bromide |
| Pentachlorobiphenyl |
| Perfluorobutyrate |
| Phenolphthalein (B1677637) |
| Polychlorinated biphenyls |
| Polydopamine-coated magnetite |
| Poly(vinyl alcohol) |
| Potassium |
| Pseudomonas |
| Quaternary ammonium compounds |
| Sodium lactate |
| Succinate |
| Tetrabromobisphenol A |
| This compound |
| This compound ethyl ester |
| This compound ethyl ester potassium salt |
| Tetrahydrofuran |
| Trifluoroacetate |
TBP as a Flame Retardant in Polymers and Textiles
Brominated flame retardants (BFRs) are a broad class of organobromine compounds that are added to materials to inhibit, suppress, or delay combustion. They are effective in a wide range of polymers and are commonly used in plastics for electronics, textiles for furniture, and construction materials. plastics-technology.complasticservice.comspecialchem.com The mechanism of brominated flame retardants often involves the release of hydrogen bromide (HBr) at elevated temperatures, which interferes with the combustion process in the gas phase. plasticservice.com
While compounds with similar names, such as Tetrabromobisphenol A (TBBPA), are among the most widely produced flame retardants globally, specific research detailing the use and efficacy of this compound as a flame retardant in polymers and textiles is not extensively documented in available research. ipen.org The chemical structure of TBP, containing four bromine atoms, suggests potential flame retardant properties. However, its practical application and performance data in this area require further scientific investigation.
Table 1: Common Brominated Flame Retardants and Their Applications
| Flame Retardant | Common Applications |
|---|---|
| Tetrabromobisphenol A (TBBPA) | Printed circuit boards, electronics casings (ABS plastics) ipen.org |
| Polybrominated Diphenyl Ethers (PBDEs) | Polyurethane foam, textiles, electronics ipen.org |
Role in Semiconductor and Solar Cell Research
In the field of solar cell research, particularly next-generation technologies like perovskite solar cells, various organic and inorganic compounds are investigated as additives to enhance efficiency and stability. mdpi.comrsc.orgnih.govresearchgate.netrsc.org These additives can influence crystal growth, passivate defects, and improve charge transport. A thorough review of the literature on perovskite solar cell additives does not indicate that this compound is a commonly studied or utilized compound in this context.
Integration into Advanced Material Characterization Techniques (e.g., TRPL imaging)
Advanced material characterization techniques are essential for understanding the structure-property relationships in novel materials. technologynetworks.comnist.govyoutube.com Techniques like Time-Resolved Photoluminescence (TRPL) imaging are powerful, non-invasive methods used to map photoluminescence lifetimes with spatial resolution, offering insights into charge carrier dynamics and defects in materials like semiconductors and solar cells. useforesight.io Other advanced methods include atom probe tomography, which provides 3D chemical maps at the atomic scale. nist.gov
These techniques often rely on the intrinsic properties of the material being studied or the use of specific probes with known characteristics. There is no significant body of research to suggest that this compound is used as a probe, dye, or standard in advanced material characterization techniques like TRPL imaging. Its primary use remains in traditional analytical chemistry.
Photocatalysis and Environmental Purification
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants in water and air under irradiation. northwestern.eduebrary.netbucea.edu.cnfrancis-press.comrsc.org The process involves the generation of highly reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. ebrary.net
While research has been conducted on the photocatalytic degradation of other brominated compounds, such as the flame retardant Tetrabromobisphenol A, there is a lack of specific studies focusing on the use of this compound itself as a photocatalyst for environmental purification. northwestern.edu The potential for TBP to be degraded by photocatalytic methods or to act as a photocatalyst itself is an area that requires dedicated scientific exploration.
Remediation Strategies and Environmental Impact Mitigation
Cleanup Methods for TBP Contamination
In the event of a spill or environmental contamination with this compound, which is a solid powder, standard cleanup procedures for solid chemical waste should be followed. europa.eu General steps for remediation include:
Containment: Isolate the spill area to prevent further spread.
Personal Protective Equipment (PPE): Use appropriate PPE, such as gloves, splash goggles, and a dust respirator, to avoid skin contact, eye contact, and inhalation. europa.eu
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal. europa.eu Methods should be employed to avoid the generation of dust. europa.eu
Decontamination: After the bulk of the material is removed, the contaminated surface can be cleaned by spreading water, which is then collected and disposed of according to local and regional authority requirements. europa.eu
For larger-scale environmental contamination of soil or water, more advanced remediation technologies might be considered, such as bioremediation, which uses microorganisms to break down organic contaminants. mdpi.comdetritusjournal.com However, the applicability of such techniques to TBP would depend on its biodegradability.
Disposal Methods and Environmental Regulations
Proper disposal of this compound and its derivatives is crucial to prevent environmental contamination. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. nist.gov
The recommended course of action for unused TBP is to consider recycling for its approved use or returning it to the supplier. nih.gov If disposal is necessary, it must be managed in a way that considers its impact on air quality, potential for migration in soil and water, and effects on wildlife and plant life. nih.gov Ultimate disposal should be in accordance with all federal, state, and local environmental regulations. nih.gov
Regarding regulations, many brominated flame retardants have faced scrutiny and restrictions due to concerns about their persistence, bioaccumulation, and potential toxicity. In the European Union, for example, regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and directives on hazardous substances (RoHS) have restricted the use of certain PBDEs and HBCD. wikipedia.orguseforesight.ioeuropa.eueuropa.eu The European Chemicals Agency (ECHA) has identified aromatic brominated flame retardants as candidates for EU-wide restrictions to minimize exposure. europa.eu While these regulations focus on high-production-volume BFRs, any chemical waste, including TBP, must be handled in compliance with the prevailing environmental laws.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound ethyl ester |
| This compound ethyl ester potassium salt |
| Tetrabromobisphenol A (TBBPA) |
| Polybrominated Diphenyl Ethers (PBDEs) |
| Hexabromocyclododecane (HBCD) |
Q & A
Q. What are the standard methodologies for synthesizing and purifying tetrabromophenolphthalein (TBP) for analytical applications?
TBP is typically synthesized via bromination of phenolphthalein using bromine in acidic media. Purification involves recrystallization from ethanol or acetone to achieve >95% purity, validated by high-performance liquid chromatography (HPLC) . For analytical-grade TBP, residual solvents and brominated byproducts must be quantified using gas chromatography-mass spectrometry (GC-MS) .
Q. How can researchers verify the purity and stability of TBP in different storage conditions?
Purity is assessed via UV-Vis spectrophotometry (absorbance peaks at 450–550 nm) and titration with standardized bases. Stability studies require monitoring degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels using accelerated stability testing protocols . Evidence of hydrolysis or oxidation is detected via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity .
Q. What are the established protocols for using TBP as an acid-base indicator in non-aqueous solvents?
TBP’s pKa in aprotic solvents (e.g., DMSO, acetonitrile) is determined via potentiometric titration with tetrabutylammonium hydroxide. Color transition ranges (e.g., yellow to blue in DMSO) are calibrated against reference buffers. Researchers must account for solvent polarity effects on ionization, as described in studies comparing absorbance data across solvent systems .
Advanced Research Questions
Q. How can TBP derivatives (e.g., this compound ethyl ester, TBPE) be optimized for protein quantification in complex biological matrices?
TBPE’s interaction with proteins (e.g., albumin) in the presence of surfactants like Triton X-100 enhances sensitivity in colorimetric assays. Researchers should pre-concentrate samples on paper-based analytical devices (PADs) and use smartphone-based colorimetry with RGB analysis to achieve detection limits <1 µg/mL . Interference from lipids or hemolyzed blood is mitigated by adding chelating agents (e.g., EDTA) .
Q. What strategies resolve contradictions in reported pKa values for TBP across different studies?
Discrepancies arise from solvent-specific interactions and measurement techniques. A meta-analysis of literature data (e.g., 1968–2024) recommends using multivariate methods like evolving factor analysis (EFA) to standardize pKa determination under controlled ionic strength and temperature . Cross-validation with nuclear magnetic resonance (NMR) titration is advised for non-aqueous systems .
Q. How can TBP-based sensors be designed to minimize spectral interference in environmental samples?
Matrix effects (e.g., heavy metals, organic acids) are addressed by functionalizing TBP with ion-selective ligands (e.g., crown ethers) or embedding it in polymer membranes. For example, TBP immobilized in polyvinyl chloride (PVC) matrices shows selective response to pH shifts in wastewater, validated against ion chromatography .
Methodological Resources
- Spectral Data : Reference absorbance spectra for TBP and TBPE in solvents like ethanol and DMSO are cataloged in NBS publications (1968–1995), including molar extinction coefficients .
- Toxicity Profiles : Handling guidelines for brominated phenolphthaleins are outlined in toxicological reports, emphasizing fume hood use and waste neutralization protocols .
- Analytical Validation : Collaborative studies recommend interlaboratory comparisons for TBP-based assays, with data harmonization using tools like the Youden plot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
